3-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
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Description
Synthesis Analysis
The synthesis of this compound might be related to the synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of other quinoline derivatives. Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemical reactions involving this compound might be similar to those of other quinoline derivatives. For example, 4-hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .Scientific Research Applications
Copper(II)-Catalyzed Remote Sulfonylation
A study by Xia et al. (2016) highlights the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position. This process, which generates environmentally friendly byproducts, utilizes sodium sulfinates as sulfide sources, offering a less odorous and more eco-friendly alternative to traditional methods Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling.
Cardiac Electrophysiological Activity
Morgan et al. (1990) describe the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating the potential of these compounds as selective class III agents for arrhythmia treatment. This suggests a viable replacement for the methylsulfonylamino group to produce class III electrophysiological activity Synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides--new selective class III agents.
Antimalarial and Antiviral Properties
Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to compounds with potential antimalarial activity. These compounds were also evaluated for their effectiveness against COVID-19, highlighting their significance in developing treatments for infectious diseases Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study.
Antimicrobial and Anticancer Activities
Research by Idrees et al. (2020) on the synthesis of novel derivatives integrated with quinoline, pyrazole, and benzofuran moieties demonstrated significant in vitro antibacterial activity against pathogens like S. aureus and E. coli. This underscores the potential of such compounds in developing new antimicrobial agents Synthesis, Characterization and in vitro Antimicrobial Screening of Some Novel Series of 2-Azetidinone Derivatives Integrated with Quinoline, Pyrazole and Benzofuran Moieties.
properties
IUPAC Name |
3-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-9-3-5-12-7-8-15(11-16(12)20)19-17(21)13-4-2-6-14(18)10-13/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWJUPYHEJBSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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